N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-14-27(16-19-11-9-18(2)10-12-19)17-23(28)25-20-6-4-7-21(15-20)31(29,30)26-22-8-5-13-24-22/h1,4,6-7,9-12,15H,5,8,13-14,16-17H2,2H3,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMQPNNIMSWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
Structural Features and Functional Groups
The target compound is compared to structurally related acetamides from the evidence (Table 1).
Table 1: Structural Comparison of Acetamide Derivatives
Physicochemical and Pharmacokinetic Properties
Solubility
- Target Compound : The sulfamoyl group enhances aqueous solubility, but the hydrophobic p-tolylmethyl and propargyl groups may reduce it compared to purely polar analogues like ’s sulfamoylphenyl derivative .
- : The thienopyrimidine core and furan substituent likely reduce solubility due to increased lipophilicity.
- : The pyridine ring and triazole may improve solubility via hydrogen bonding, though the ethyl group could counterbalance this.
Metabolic Stability
Binding Affinity and Selectivity
- Target Compound : The pyrrolidinylsulfamoyl group may engage in hydrogen bonding with target proteins, while the p-tolylmethyl group provides hydrophobic interactions. This dual functionality could enhance selectivity for enzymes like carbonic anhydrases or tyrosine kinases.
- : The sulfamoylphenyl group may target sulfotransferases or carbonic anhydrases, similar to the target compound, but the triazolylsulfanyl group could alter binding kinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide, and how can computational methods reduce experimental trial-and-error?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with information science tools can predict feasible reaction pathways and narrow experimental conditions. For instance, density functional theory (DFT) can model intermediates and transition states, while machine learning algorithms prioritize high-yield conditions . Experimental validation should follow a staged approach: small-scale trials, parameter adjustment (temperature, catalyst loading), and iterative refinement using feedback from computational models.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., bond lengths, dihedral angles), as demonstrated in similar acetamide derivatives . Complementary techniques include:
- NMR : 2D COSY and NOESY for proton-proton correlations.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight.
- IR spectroscopy : Identification of sulfonamide (S=O) and amide (C=O) functional groups.
Q. How can researchers design experiments to optimize reaction yields while minimizing resource consumption?
- Methodological Answer : Apply statistical experimental design (e.g., factorial design, response surface methodology) to systematically vary parameters (e.g., solvent polarity, stoichiometry) and identify critical factors. For example, a central composite design (CCD) reduces the number of trials while capturing nonlinear relationships between variables .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Comparative dose-response profiling : Test the compound in parallel assays (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding factors like membrane permeability.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methylphenyl or pyrrol-sulfamoyl groups) and correlate changes with activity trends .
- Meta-analysis : Use multivariate statistics to reconcile discrepancies in IC₅₀ values or selectivity indices .
Q. How can in silico modeling predict the compound’s pharmacokinetic properties and guide pharmacological profiling?
- Methodological Answer :
- ADME prediction : Tools like SwissADME or ADMETlab2.0 estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- Molecular dynamics simulations : Model binding stability to target proteins (e.g., sulfonamide-associated enzymes) under physiological conditions .
- Docking studies : Compare binding poses with known inhibitors to rationalize selectivity .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.
- Membrane technologies : Nanofiltration or reverse osmosis to concentrate the product while removing low-MW byproducts .
- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity and yield .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., prop-ynylamino group degradation).
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .
- Chiral chromatography : Use amylose-based columns to separate enantiomers if racemization occurs during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
